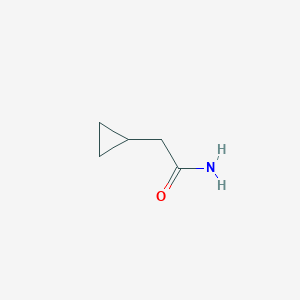![molecular formula C19H22O3 B3058524 2-[2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]-2-methylcyclopentane-1,3-dione CAS No. 899-79-6](/img/structure/B3058524.png)
2-[2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]-2-methylcyclopentane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]-2-methylcyclopentane-1,3-dione is a useful research compound. Its molecular formula is C19H22O3 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
The compound 2-[2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]-2-methylcyclopentane-1,3-dione is involved in complex chemical synthesis and rearrangement processes. Collins et al. (1994) discuss its synthesis, highlighting its formation from 2-dimethylaminomethyl-6-methoxy-3,4-dihydronaphthalen-1(2H)-one. They also describe its susceptibility to reverse Michael cleavage under acidic or basic conditions, leading to various derivatives (Collins, Fallon, & Skene, 1994). Similarly, Zaretskaya, Sorkina, and Torgov (1965) detail the condensation reactions involving related compounds, emphasizing the specificity of these reactions in forming adducts with different keto groups (Zaretskaya, Sorkina, & Torgov, 1965).
Application in Chemosensors
In the context of developing chemosensors for metal ions, Gosavi-Mirkute et al. (2017) synthesized and characterized derivatives related to this compound. Their work demonstrates the potential of these compounds in detecting metal ions, specifically highlighting the selectivity towards Cu2+ ions (Gosavi-Mirkute et al., 2017).
Photocycloaddition Studies
Al-Jalal (1990) explored the photochemical reactions involving compounds structurally similar to the one . This study demonstrates the potential use of these compounds in photocycloaddition reactions, a key process in photochemistry (Al-Jalal, 1990).
Propiedades
| 899-79-6 | |
Fórmula molecular |
C19H22O3 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2-[(2E)-2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]-2-methylcyclopentane-1,3-dione |
InChI |
InChI=1S/C19H22O3/c1-19(17(20)8-9-18(19)21)11-10-13-4-3-5-14-12-15(22-2)6-7-16(13)14/h6-7,10,12H,3-5,8-9,11H2,1-2H3/b13-10+ |
Clave InChI |
PHYRXYUDHILFBN-JLHYYAGUSA-N |
SMILES isomérico |
CC1(C(=O)CCC1=O)C/C=C/2\CCCC3=C2C=CC(=C3)OC |
SMILES |
CC1(C(=O)CCC1=O)CC=C2CCCC3=C2C=CC(=C3)OC |
SMILES canónico |
CC1(C(=O)CCC1=O)CC=C2CCCC3=C2C=CC(=C3)OC |
| 899-79-6 | |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


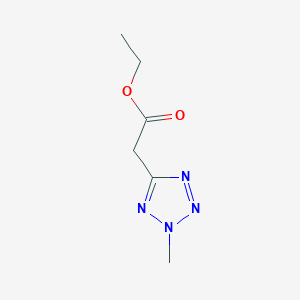
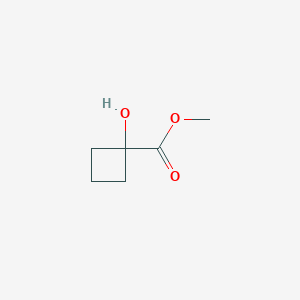
![4-Thiazolecarboxylic acid, 5-[(phenylmethyl)thio]-, methyl ester](/img/structure/B3058443.png)
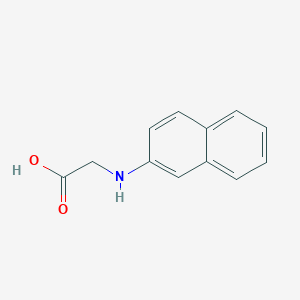
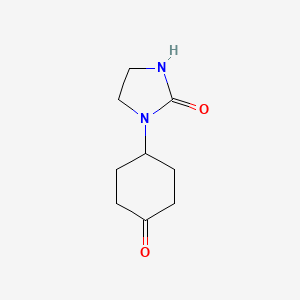
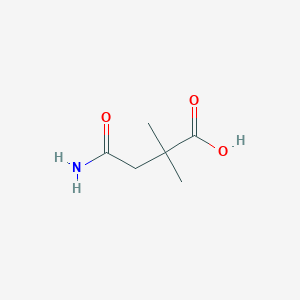

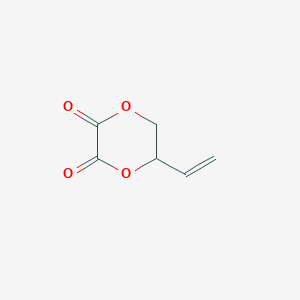
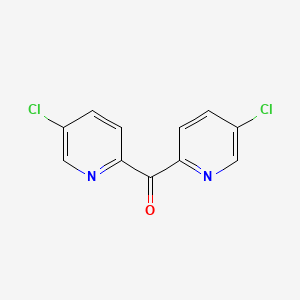
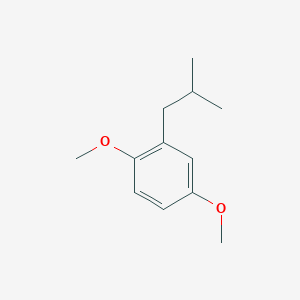
![Benzenesulfonyl chloride, 4-[(4-pyridinylcarbonyl)amino]-](/img/structure/B3058459.png)
